Estropipate

Catalog No.
S527465
CAS No.
7280-37-7
M.F
C22H32N2O5S
M. Wt
436.6 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Estropipate

CAS Number

7280-37-7

Product Name

Estropipate

IUPAC Name

[(8R,9S,13S,14S)-13-methyl-17-oxo-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-3-yl] hydrogen sulfate;piperazine

Molecular Formula

C22H32N2O5S

Molecular Weight

436.6 g/mol

InChI

InChI=1S/C18H22O5S.C4H10N2/c1-18-9-8-14-13-5-3-12(23-24(20,21)22)10-11(13)2-4-15(14)16(18)6-7-17(18)19;1-2-6-4-3-5-1/h3,5,10,14-16H,2,4,6-9H2,1H3,(H,20,21,22);5-6H,1-4H2/t14-,15-,16+,18+;/m1./s1

InChI Key

HZEQBCVBILBTEP-ZFINNJDLSA-N

SMILES

CC12CCC3C(C1CCC2=O)CCC4=C3C=CC(=C4)OS(=O)(=O)O.C1CNCCN1

Solubility

less than 1 mg/mL at 70° F (NTP, 1992)
11.3 mg/L (at 27 °C)
3.81e-05 M
Solubility: 1 part in 6 of ethanol, 1 in 4 of ether, 1 in 5 of acetone, 1 in 4 of dioxane, and 1 in 20 of chloroform. Soluble in vegetable oils, and in solutions of fixed alkali hydroxides.
Soluble in solutions of sodium hydroxide or potassium hydroxide
In double-distilled water, 4.83 mg/L
In water, 11.3 mg/L at 27 °C
0.0113 mg/mL at 27 °C

Synonyms

19-Norpregna-1,3,5(10)-trien-20-yne-3,17-diol, (17alpha)-, Estinyl, Estradiol, Ethinyl, Estradiol, Ethynyl, Ethinyl Estradiol, Ethinyl Estradiol Hemihydrate, Ethinyl Estradiol, (8 alpha)-Isomer, Ethinyl Estradiol, (8 alpha,17 alpha)-Isomer, Ethinyl Estradiol, (8 alpha,9 beta,13 alpha,14 beta)-Isomer, Ethinyl Estradiol, (9 beta,17 alpha)-Isomer, Ethinyl Oestradiol Effik, Ethinyl-Oestradiol Effik, Ethinylestradiol Jenapharm, Ethinyloestradiol, Ethynyl Estradiol, Hemihydrate, Ethinyl Estradiol, Jenapharm, Ethinylestradiol, Lynoral, Microfollin, Microfollin Forte, Progynon C

Canonical SMILES

CC12CCC3C(C1CCC2=O)CCC4=C3C=CC(=C4)OS(=O)(=O)O.C1CNCCN1

Isomeric SMILES

C[C@]12CC[C@H]3[C@H]([C@@H]1CCC2=O)CCC4=C3C=CC(=C4)OS(=O)(=O)O.C1CNCCN1

Description

The exact mass of the compound Estropipate is 436.20319 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as less than 1 mg/ml at 70° f (ntp, 1992)11.3 mg/l (at 27 °c)3.81e-05 msolubility: 1 part in 6 of ethanol, 1 in 4 of ether, 1 in 5 of acetone, 1 in 4 of dioxane, and 1 in 20 of chloroform. soluble in vegetable oils, and in solutions of fixed alkali hydroxides.soluble in solutions of sodium hydroxide or potassium hydroxidein double-distilled water, 4.83 mg/lin water, 11.3 mg/l at 27 °c0.0113 mg/ml at 27 °c. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 758912. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Chemical Actions and Uses - Pharmacologic Actions - Therapeutic Uses - Reproductive Control Agents - Contraceptive Agents - Contraceptive Agents, Female - Contraceptives, Oral - Contraceptives, Oral, Hormonal. It belongs to the ontological category of 3-hydroxy steroid in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Irritant;Health Hazard;Environmental Hazard, and the GHS signal word is DangerThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients. However, this does not mean our product can be used or applied in the same or a similar way.

Mechanism of Action

Estropipate is a prodrug, meaning it requires conversion to an active form before having its effects. After ingestion, estropipate undergoes hydrolysis in the liver and intestines, converting it to estrone (E1) []. Estrone then undergoes further conversion in target tissues to estradiol (E2), the most potent form of natural estrogen []. This two-step process allows for a potentially more controlled release of estrogen compared to other estrogens that are directly absorbed.

Research Applications

Estropipate's unique mechanism of action has sparked scientific interest in several areas:

  • Management of Menopausal Symptoms: Estrogen replacement therapy is a common treatment for menopausal symptoms like hot flashes, vaginal dryness, and mood swings. Estropipate's potential for a more controlled release of estrogen is being investigated for its effectiveness in managing these symptoms while minimizing side effects [].
  • Cognitive Function: Estrogen has been linked to cognitive function in women. Research is ongoing to determine if estropipate can help preserve cognitive function or even improve memory in postmenopausal women [].
  • Bone Health: Estrogen plays a crucial role in bone health. Studies are exploring whether estropipate can help prevent or slow down bone loss associated with menopause and osteoporosis [].

Estropipate is a salt formed from estrone sulfate and piperazine. Its chemical formula is C22H32N2O5S, with a molar mass of approximately 436.57 g/mol . The compound is administered orally and is known under various brand names, including Ogen, Harmogen, and Improvera. It is primarily indicated for treating menopausal symptoms such as hot flashes and vaginal dryness .

  • As an estrogen agonist, Estropipate binds to estrogen receptors in various tissues throughout the body.
  • This binding helps alleviate menopausal symptoms like hot flashes and vaginal atrophy by mimicking the effects of natural estrogen decline during menopause.
  • Additionally, Estropipate stimulates bone formation and reduces bone resorption, thereby preventing osteoporosis.
  • Estropipate is generally well-tolerated, but potential side effects include nausea, breast tenderness, and vaginal bleeding.
  • More serious risks, though uncommon, include increased risk of blood clots, stroke, and certain cancers with long-term use.
  • It's crucial to consult a healthcare professional regarding the risks and benefits before using Estropipate, especially for individuals with a history of certain medical conditions.

Estropipate undergoes hydrolysis in the body to convert into estrone, which can subsequently be transformed into estradiol by the enzyme 17β-hydroxysteroid dehydrogenase . This metabolic pathway is crucial as both estrone and estradiol are potent estrogens that exert their effects by binding to estrogen receptors in target tissues.

As an estrogenic compound, Estropipate activates estrogen receptors, leading to various physiological effects. These include the alleviation of menopausal symptoms such as hot flashes and vaginal atrophy. It also plays a role in maintaining bone density and regulating lipid metabolism . The mechanism of action involves the binding of Estropipate to nuclear estrogen receptors, which then modulate gene expression related to reproductive health and other systemic functions .

The synthesis of Estropipate typically involves the reaction of estrone sulfate with piperazine under controlled conditions. This process ensures that the resulting compound retains its biological activity while being stable for pharmaceutical use. Specific details on the synthesis may vary depending on the manufacturing protocols but generally follow established organic synthesis techniques.

Estropipate is primarily used in hormone replacement therapy for postmenopausal women to manage symptoms associated with estrogen deficiency. Its applications include:

  • Treatment of moderate to severe menopausal symptoms.
  • Management of vaginal atrophy.
  • Prevention of osteoporosis in postmenopausal women .

Estropipate can interact with several medications due to its metabolism by hepatic enzymes, particularly cytochrome P450 enzymes like CYP3A4. For example:

  • Rifampin can decrease the effectiveness of Estropipate by inducing CYP3A4 metabolism.
  • Rifabutin may also reduce Estropipate levels through similar mechanisms .

These interactions highlight the importance of monitoring concurrent medications when prescribing Estropipate.

Several compounds share similarities with Estropipate in terms of structure or function. Here are some notable examples:

CompoundChemical FormulaUnique Features
EstroneC18H22O3A naturally occurring estrogen; precursor to estradiol.
EstradiolC18H24O2More potent than estrone; widely used in HRT.
EthinylestradiolC20H24O2A synthetic derivative used in contraceptives; more bioavailable than natural estrogens.
DiethylstilbestrolC18H20O2A synthetic nonsteroidal estrogen; historically used but now less common due to safety concerns.

Uniqueness of Estropipate:
Estropipate's unique feature lies in its prodrug status—transforming into both estrone and estradiol—allowing it to provide a balanced estrogenic effect while minimizing side effects associated with higher doses of synthetic estrogens.

Purity

>98% (or refer to the Certificate of Analysis)

Physical Description

Ethinylestradiol is a fine white to creamy white powder. A synthetic steroid. Used in combination with progestogen as an oral contraceptive.
Solid

Color/Form

Fine, white to creamy white crystalline powde

Hydrogen Bond Acceptor Count

7

Hydrogen Bond Donor Count

3

Exact Mass

436.20319330 g/mol

Monoisotopic Mass

436.20319330 g/mol

Heavy Atom Count

30

LogP

3.67
3.67 (LogP)
log Kow = 3.67
3.67

Odor

Odorless

Appearance

Solid powder

Melting Point

288 to 295 °F (NTP, 1992)
142-144
183.0 °C
142-146 °C. May also exist in a polymorphic modification with mp 180-186 °C
183°C

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

SVI38UY019

GHS Hazard Statements

Aggregated GHS information provided by 127 companies from 15 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (50.39%): Harmful if swallowed [Warning Acute toxicity, oral];
H350 (77.17%): May cause cancer [Danger Carcinogenicity];
H351 (19.69%): Suspected of causing cancer [Warning Carcinogenicity];
H360 (66.93%): May damage fertility or the unborn child [Danger Reproductive toxicity];
H362 (19.69%): May cause harm to breast-fed children [Reproductive toxicity, effects on or via lactation];
H372 (41.73%): Causes damage to organs through prolonged or repeated exposure [Danger Specific target organ toxicity, repeated exposure];
H400 (21.26%): Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];
H410 (64.57%): Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Drug Indication

Ethinylestradiol is combined with other drugs for use as a contraceptive, premenstrual dysphoric disorder, moderate acne, moderate to severe vasomotor symptoms of menopause, prevention of postmenopausal osteoporosis.[L11944,L11965,L11947,L11950,L11845,L9806,L11953,L10304,L11956,L11959,L11962]
FDA Label
Female contraception.Evra is intended for women of fertile age. The safety and efficacy has been established in women aged 18 to 45 years.
Inappropriate diet and eating habits, Contraception

Therapeutic Uses

Estrogens
Ethinyl estradiol /is indicated in combination with an oral progestin/ for the prevention of pregnancy in women who elect to use this product as a method of contraception. /Included in US product label/
Femhrt (norethindrone acetate/ethinyl estradiol) is indicated in women with an intact uterus for the treatment of moderate to severe vasomotor symptoms associated with the menopause. /Included in US product label/
Femhrt (norethindrone acetate/ethinyl estradiol) is indicated in women with an intact uterus for the prevention of postmenopausal osteoporosis. When prescribing solely for the prevention of postmenopausal osteoporosis, therapy should only be considered for women at significant risk of osteoporosis. Non-estrogen medications should be carefully considered. /Included in US product label/
Ethinyl estradiol is used frequently in combination with progestins for oral contraception.

Pharmacology

Ethinylestradiol is a synthetic estrogen that decreases luteinizing hormone to decrease endometrial vascularization, and decreases gonadotrophic hormone to prevent ovulation.[A191571,A191568,L11944] It has a long duration of action as it is taken once daily, and a wide therapeutic index as overdoses are generally not associated with serious adverse effects.[L11944] Patients should be counselled regarding the risks of thrombotic events.[L11944]
Ethinyl Estradiol is a semisynthetic estrogen. Ethinyl estradiol binds to the estrogen receptor complex and enters the nucleus, activating DNA transcription of genes involved in estrogenic cellular responses. This agent also inhibits 5-alpha reductase in epididymal tissue, which lowers testosterone levels and may delay progression of prostatic cancer. In addition to its antineoplastic effects, ethinyl estradiol protects against osteoporosis. In animal models, short-term therapy with this agent has been shown to provide long-term protection against breast cancer, mimicking the antitumor effects of pregnancy. (NCI04)

MeSH Pharmacological Classification

Contraceptive Agents, Hormonal

ATC Code

G03AA13
G - Genito urinary system and sex hormones
G03 - Sex hormones and modulators of the genital system
G03C - Estrogens
G03CA - Natural and semisynthetic estrogens, plain
G03CA01 - Ethinylestradiol
L - Antineoplastic and immunomodulating agents
L02 - Endocrine therapy
L02A - Hormones and related agents
L02AA - Estrogens
L02AA03 - Ethinylestradiol

Mechanism of Action

Ethinylestradiol is a synthetic estrogenic compound.[L11944] Use of estrogens have a number of effects on the body including reduced bone density.[A191565] Combined oral contraceptives suppress ovulation by suppressing gonadotrophic hormone, thickening cervical mucus to prevent the travel of sperm, and preventing changes in the endometrium required for implantation of a fertilized egg.[A191568,L11944] Ethinylestradiol decreases luteinizing hormone, decreasing vascularity in the endometrium.[A191571] It also increases sex hormone binding globulin.[A191571]
Endogenous estrogens are largely responsible for the development and maintenance of the female reproductive system and secondary sexual characteristics. Although circulating estrogens exist in a dynamic equilibrium of metabolic interconversions, estradiol is the principal intracellular human estrogen and is substantially more potent than its metabolites estrone and estriol at the receptor level. ... After menopause, most endogenous estrogen is produced by conversion of androstenedione, secreted by the adrenal cortex, to estrone by peripheral tissues. Thus, estrone and the sulfate conjugated form, estrone sulfate, are the most abundant circulating estrogens in postmenopausal women. The pharmacologic effects of ethinyl estradiol are similar to those of endogenous estrogens. Estrogens act through binding to nuclear receptors in estrogen-responsive tissues. To date, two estrogen receptors have been identified. These vary in proportion from tissue to tissue. Circulating estrogens modulate the pituitary secretion of the gonadotropins, luteinizing hormone (LH) and follicle stimulating hormone (FSH) through a negative feedback mechanism. Estrogens act to reduce the elevated levels of these hormones seen in postmenopausal women.
Estrogens have an important role in the reproductive, skeletal, cardiovascular, and central nervous systems in women, and act principally by regulating gene expression. Biologic response is initiated when estrogen binds to a ligand-binding domain of the estrogen receptor resulting in a conformational change that leads to gene transcription through specific estrogen response elements (ERE) of target gene promoters; subsequent activation or repression of the target gene is mediated through 2 distinct transactivation domains (ie, AF-1 and AF-2) of the receptor. The estrogen receptor also mediates gene transcription using different response elements (ie, AP-1) and other signal pathways. Recent advances in the molecular pharmacology of estrogen and estrogen receptors have resulted in the development of selective estrogen receptor modulators (eg, clomiphene, raloxifene, tamoxifen, toremifene), agents that bind and activate the estrogen receptor but that exhibit tissue-specific effects distinct from estrogen. Tissue-specific estrogen-agonist or -antagonist activity of these drugs appears to be related to structural differences in their estrogen receptor complex (eg, specifically the surface topography of AF-2 for raloxifene) compared with the estrogen (estradiol)-estrogen receptor complex. A second estrogen receptor also has been identified, and existence of at least 2 estrogen receptors (ER-alpha, ER-beta) may contribute to the tissue-specific activity of selective modulators. While the role of the estrogen receptor in bone, cardiovascular tissue, and the CNS continues to be studied, emerging evidence indicates that the mechanism of action of estrogen receptors in these tissues differs from the manner in which estrogen receptors function in reproductive tissue. /Estrogen General Statement/
Intracellular cytosol-binding proteins for estrogens have been identified in estrogen-responsive tissues including the female genital organs, breasts, pituitary, and hypothalamus. The estrogen-binding protein complex (ie, cytosol-binding protein and estrogen) distributes into the cell nucleus where it stimulates DNA, RNA, and protein synthesis. The presence of these receptor proteins is responsible for the palliative response to estrogen therapy in women with metastatic carcinoma of the breast. /Estrogen General Statement/
Estrogens have generally favorable effects on blood cholesterol and phospholipid concentrations. Estrogens reduce LDL-cholesterol and increase HDL-cholesterol concentrations in a dose-related manner. The decrease in LDL-cholesterol concentrations associated with estrogen therapy appears to result from increased LDL catabolism, while the increase in triglyceride concentrations is caused by increased production of large, triglyceride-rich, very-low-density lipoproteins (VLDLs); changes in serum HDL-cholesterol concentrations appear to result principally from an increase in the cholesterol and apolipoprotein A-1 content of HDL2- and a slight increase in HDL3-cholesterol. /Estrogen General Statement/
Estrogens have a weak anabolic effect and may cause sodium retention with associated fluid retention and edema. Estrogens also affect bone by increasing calcium deposition and accelerating epiphyseal closure, following initial growth stimulation. /Estrogen General Statement/
Other effects of estrogens that may contribute to effects on cardiovascular risk indicators include reduction of insulin and blood glucose concentrations and direct effects on blood vessels. Estrogen receptors have been identified in the heart and coronary arteries, suggesting that estrogens may have specific effects on these tissues. /Estrogen General Statement/
At the cellular level, estrogens increase the synthesis of DNA, RNA, and various proteins in target tissues. Pituitary mass is also increased. Estrogens reduce the release of gonadotropin-releasing hormone from the hypothalamus, leading to a reduction in release of follicle-stimulating hormone and luteinizing hormone from the pituitary. /Estrogens/

KEGG Target based Classification of Drugs

Nuclear receptors
Estrogen like receptors
Estrogen receptor
NR3A (ESR) [HSA:2099 2100] [KO:K08550 K08551]

Vapor Pressure

1.95X10-9 mm Hg at 25 °C (est)

Pictograms

Health Hazard Environmental Hazard Irritant

Irritant;Health Hazard;Environmental Hazard

Other CAS

57-63-6

Wikipedia

Estropipate
Bis(trimethylsilyl)sulfide

Use Classification

Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients

Dates

Modify: 2023-08-15
1: Bagdade JD, Subbaiah PV. Effects of estropipate treatment on plasma lipids and
2: Zinser JR. Clarification for formulation of estropipate (Ogen). Am Fam
3: Conaway E. Bioidentical hormones: an evidence-based review for primary care
4: Whitehead MI, Townsend PT, Pryse-Davies J, Ryder TA, King RJ. Effects of
5: Gui C, Obaidat A, Chaguturu R, Hagenbuch B. Development of a cell-based
6: Klaiber EL, Broverman DM, Vogel W, Peterson LG, Snyder MB. Relationships of
7: Greenberg DL, Payne ME, MacFall JR, Provenzale JM, Steffens DC, Krishnan RR.
8: Low LF, Anstey KJ, Jorm AF, Christensen H, Rodgers B. Hormone replacement
9: Gutteridge DH, Holzherr ML, Retallack RW, Price RI, Will RK, Dhaliwal SS,
10: Alexandersen P, Byrjalsen I, Christiansen C. Piperazine oestrone sulphate and
11: Harvey PJ, Wing LM, Savage J, Molloy D. The effects of different types and
12: Wen Y, Doyle MC, Harrison RF, Feely J. The effect of hormone replacement
13: Friedman AJ, Daly M, Juneau-Norcross M, Gleason R, Rein MS, LeBoff M.
14: Notelovitz M, Katz-Karp S, Jennings D, Lancaster J, Green EM, Stoll RW.
15: Aedo AR, Le Donne M, Landgren BM, Diczfalusy E. Effect of orally administered
16: Wilson PD, Faragher B, Butler B, Bu'Lock D, Robinson EL, Brown AD. Treatment
17: Wren B, Garrett D. The effect of low-dose piperazine oestrone sulphate and
18: Varma TR, Everard D, Hole D. Effect of natural estrogen on the serum level of
19: Wren BG, Routledge AD. The effect of type and dose of oestrogen on the blood
20: Varma TR. Effect of oestrogen replacement therapy on blood coagulation

Explore Compound Types